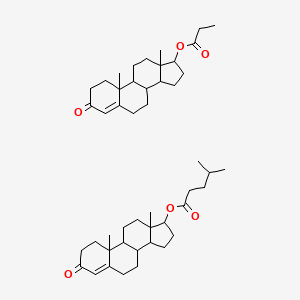
n-Methyl-3-(2-methylthiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-3-(2-methylthiazol-4-yl)aniline is an organic compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-(2-methylthiazol-4-yl)aniline typically involves the reaction of 2-methylthiazole with aniline derivatives under specific conditions. One common method involves the use of a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-3-(2-methylthiazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups; reactions are often conducted in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
n-Methyl-3-(2-methylthiazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of n-Methyl-3-(2-methylthiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity. The thiazole ring plays a crucial role in its binding affinity and specificity towards these molecular targets .
Comparaison Avec Des Composés Similaires
n-Methyl-3-(2-methylthiazol-4-yl)aniline can be compared with other similar compounds, such as:
2-Methylthiazole: Lacks the aniline group, making it less versatile in chemical reactions.
3-(2-Methylthiazol-4-yl)aniline: Similar structure but without the methyl group on the nitrogen atom, leading to different chemical properties.
n-Methyl-2-(2-methylthiazol-4-yl)aniline: Positional isomer with different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N2S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2/h3-7,12H,1-2H3 |
Clé InChI |
FYJKADIDHIYTMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC(=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



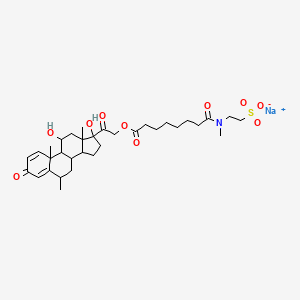

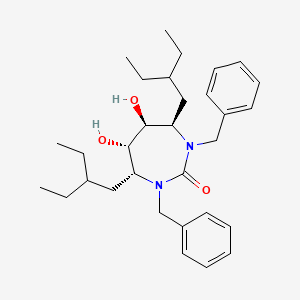
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
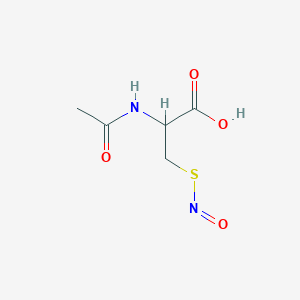
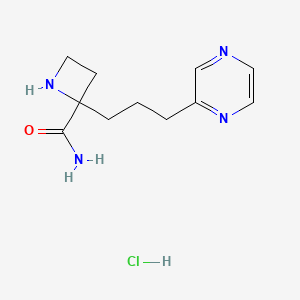
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
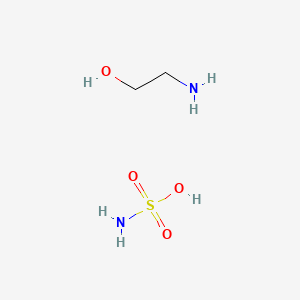

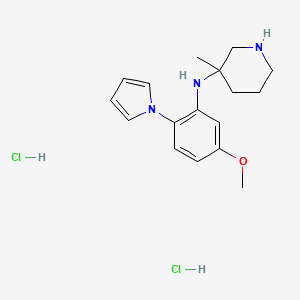
![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
